molecular formula C23H31Cl2N3O2S2 B10787076 Thiothixene Hydrochloride CAS No. 22189-31-7

Thiothixene Hydrochloride

Cat. No.: B10787076
CAS No.: 22189-31-7
M. Wt: 516.5 g/mol
InChI Key: SSRKPUYBAUMQED-INHJUQNSSA-N
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Description

Thiothixene Hydrochloride is a thioxanthene derivative used primarily as an antipsychotic agent. It is structurally and pharmacologically related to the phenothiazine class of antipsychotics. This compound is commonly prescribed for the management of schizophrenia and other psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiothixene Hydrochloride involves the reaction of thioxanthone with a suitable amine, followed by sulfonation and subsequent conversion to the hydrochloride salt. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Thiothixene Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Thiothixene can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the thioxanthene core.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiothixene Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Thiothixene Hydrochloride exerts its effects primarily through antagonism of dopamine receptors in the central nervous system. It blocks dopamine receptors (subtypes D1, D2, D3, and D4), which helps alleviate symptoms of schizophrenia by reducing dopamine-mediated neurotransmission. Additionally, it has antagonistic effects on serotonergic (5-HT1 and 5-HT2), histaminergic (H1), adrenergic (alpha1 and alpha2), and muscarinic (M1 and M2) receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Thiothixene Hydrochloride is part of the thioxanthene class of antipsychotics, which includes compounds such as:

  • Chlorprothixene
  • Clopenthixol
  • Flupenthixol
  • Zuclopenthixol

Compared to these compounds, this compound has a unique side chain that enhances its binding affinity to dopamine receptors, making it particularly effective in managing schizophrenia. It also shares structural similarities with phenothiazine derivatives like thioproperazine and pipotiazine .

Properties

CAS No.

22189-31-7

Molecular Formula

C23H31Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride

InChI

InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8-;;

InChI Key

SSRKPUYBAUMQED-INHJUQNSSA-N

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl

Origin of Product

United States

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